2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
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Overview
Description
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-amine moiety. This compound is of interest in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Starting with 2,2-difluoroethan-1-amine, the compound can undergo halogenation with 3,5-difluorophenylboronic acid under specific reaction conditions.
Amination: Another method involves the amination of 3,5-difluorophenyl-2,2-difluoroethanol using ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the fluorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines, and reaction conditions such as elevated temperatures and the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with fewer fluorine atoms.
Substitution: Formation of amine derivatives or other substituted products.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: The exact pathways depend on the specific application but can include signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)acetonitrile: Similar structure but lacks the amine group.
3,5-Difluorophenylboronic acid: Similar phenyl group but different functional groups.
Uniqueness: 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to its combination of fluorine atoms and the amine group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTWPOVMFTGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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